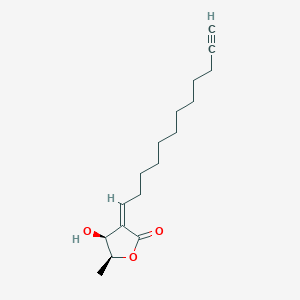

Lincomolide B

Description

Properties

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3Z,4S,5S)-3-dodec-11-ynylidene-4-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h1,13-14,16,18H,4-12H2,2H3/b15-13-/t14-,16+/m0/s1 |

InChI Key |

ZOHSBTYPSYCTIC-CHQMYWLCSA-N |

SMILES |

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |

Isomeric SMILES |

C[C@H]1[C@H](/C(=C/CCCCCCCCCC#C)/C(=O)O1)O |

Canonical SMILES |

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |

Synonyms |

lincomolide B |

Origin of Product |

United States |

Q & A

Basic: What experimental protocols are recommended for synthesizing Lincomolide B?

Answer:

Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography, HPLC), and yield optimization strategies. Document all parameters in a lab notebook, including deviations and unexpected outcomes, to enable reproducibility . For structural confirmation, pair nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS), cross-referencing data with published spectra .

Basic: How can researchers characterize this compound’s physicochemical properties?

Answer:

Use a tiered approach:

- Primary characterization: NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) and infrared (IR) spectroscopy to confirm functional groups .

- Secondary analysis: X-ray crystallography for absolute stereochemistry or computational modeling (e.g., density functional theory) to predict electronic properties .

- Stability testing: Monitor degradation under varying pH, temperature, and light using HPLC-UV or LC-MS .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

Design dose-response experiments with positive and negative controls. Common assays include:

- Antimicrobial activity: Broth microdilution (MIC/MBC) per CLSI guidelines .

- Cytotoxicity: MTT or resazurin assays on cell lines (e.g., HEK293, HepG2) .

- Enzyme inhibition: Fluorescence-based kinetic assays (e.g., IC₅₀ determination) .

Report results with standard deviations and statistical significance (p < 0.05) .

Advanced: How to resolve contradictions in reported mechanisms of action for this compound?

Answer:

- Hypothesis testing: Replicate conflicting studies under identical conditions, ensuring reagent batch consistency and instrumentation calibration .

- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets and pathways .

- Kinetic modeling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement .

Advanced: What computational strategies improve target prediction for this compound?

Answer:

- Molecular docking: Employ AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB .

- Machine learning: Train models on bioactivity datasets (e.g., PubChem BioAssay) to predict off-target effects .

- Network pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify synergistic pathways .

Validate predictions with orthogonal experimental assays .

Advanced: How to design a study reconciling discrepancies in this compound’s pharmacokinetic data?

Answer:

- Comparative pharmacokinetics: Administer the compound via multiple routes (oral, IV) in animal models, collecting plasma/tissue samples at timed intervals .

- Metabolite profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites and compare across studies .

- Population pharmacokinetics: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability .

Methodological: How to ensure reproducibility when synthesizing this compound?

Answer:

- Detailed documentation: Record all procedural variables (e.g., solvent purity, stirring speed) and raw data (e.g., TLC Rf values) in a lab notebook .

- Batch-to-batch analysis: Compare NMR and HPLC traces across synthesis batches to identify impurities .

- Open-science practices: Share protocols on platforms like Protocols.io and deposit spectral data in public repositories (e.g., ChemSpider) .

Methodological: What frameworks guide hypothesis-driven research on this compound?

Answer:

- PICO(T): Define Population (e.g., bacterial strains), Intervention (dose range), Comparison (positive/negative controls), Outcome (MIC values), and Time (exposure duration) .

- FINER criteria: Ensure hypotheses are Feasible (resources available), Interesting (novelty), Novel (unaddressed gaps), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

- Transcriptomics: Use RNA-seq to identify differentially expressed genes post-treatment and validate with qRT-PCR .

- Metabolomics: Apply GC-MS or NMR-based metabolomics to map metabolic pathway disruptions .

- Data integration: Use tools like Cytoscape for network analysis, prioritizing hub nodes for functional validation .

Ethical: How to address data integrity challenges in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.